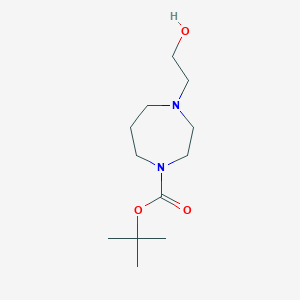
Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate, also known as TB4-HEDC, is an organic compound with the formula C11H20N2O4. It is a white crystalline solid that is soluble in water and polar organic solvents. TB4-HEDC is used in a variety of scientific research applications due to its unique properties, such as its ability to act as a chelating agent, a reducing agent, and a proton donor. It is also used in the synthesis of other compounds and has been studied for its biochemical and physiological effects.
科学的研究の応用
Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate has a variety of scientific research applications due to its unique properties. It is used as a chelating agent in metal ion extraction, as a reducing agent in organic synthesis, and as a proton donor in acid-base reactions. It is also used in the synthesis of other compounds, such as polymers and pharmaceuticals.
作用機序
The mechanism of action of Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate is complex and not fully understood. It is believed that the compound acts as a chelating agent by binding to metal ions and forming complexes. This binding reduces the metal ion’s ability to interact with other molecules, which can affect the properties of the metal ion. This compound also acts as a reducing agent by donating electrons to other molecules, which can affect the properties of the molecules. Finally, this compound acts as a proton donor by donating protons to other molecules, which can affect the properties of the molecules.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to have the ability to inhibit the growth of certain bacteria and fungi. In addition, this compound has been found to have the ability to modulate the activity of certain enzymes and proteins.
実験室実験の利点と制限
Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in both water and polar organic solvents. Additionally, it has a low toxicity, making it safe for use in laboratory experiments. However, this compound does have some limitations for use in laboratory experiments. It is not very stable and can decompose over time, and it can form complexes with metal ions, which can affect the results of the experiment.
将来の方向性
The potential future directions for Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate are numerous. Further research could be done to better understand its mechanism of action and its biochemical and physiological effects. Additionally, research could be done to develop new synthesis methods and to explore new applications for this compound. Finally, research could be done to improve its stability and to develop new methods to prevent it from forming complexes with metal ions.
合成法
Tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate can be synthesized using a variety of methods. The most common method is the reaction of tert-butyl alcohol and ethylenediaminetetraacetic acid (EDTA). This reaction produces a mixture of ethylenediaminetetraacetic acid mono- and di-tert-butyl esters, which can be separated by column chromatography. The mono-ester is then hydrolyzed to yield this compound. Other methods of synthesis include the reaction of ethylenediaminetetraacetic acid with tert-butyl bromide or the reaction of ethylenediaminetetraacetic acid with tert-butyl isocyanate.
特性
IUPAC Name |
tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-5-13(7-8-14)9-10-15/h15H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVWADYIVQEBHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606931-01-5 |
Source


|
| Record name | tert-butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(5,6-Dimethyl-benzooxazol-2-yl)-phenyl]-2,4-dinitro-benzamide](/img/structure/B2899914.png)
![6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B2899916.png)
![4-[(Piperidin-4-yl)methoxy]quinoline](/img/structure/B2899918.png)
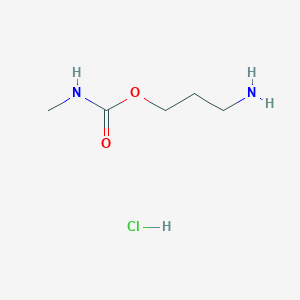
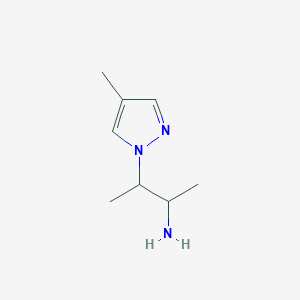
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-4-methylbenzamide](/img/structure/B2899921.png)
![N-benzyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2899922.png)
![2-Chloro-N-[2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)ethyl]acetamide](/img/structure/B2899925.png)
![1-(3-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2899926.png)
![N-[2-(butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2899928.png)
![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/no-structure.png)
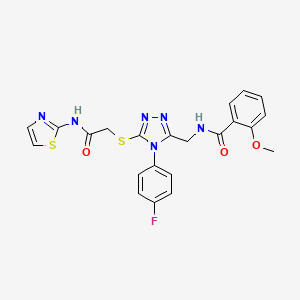
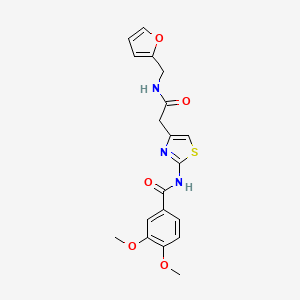
![4-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B2899932.png)
